molecular formula C22H21BrN4O3S B14966896 1-[4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoyl]piperidine-4-carboxamide

1-[4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoyl]piperidine-4-carboxamide

Cat. No.: B14966896
M. Wt: 501.4 g/mol
InChI Key: NFGJGDWDGMTBKP-UHFFFAOYSA-N
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Description

1-[4-[(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoyl]piperidine-4-carboxamide is a heterocyclic compound featuring a quinazolinone core modified with a sulfanylidene (C=S) group at position 2 and a bromo substituent at position 4. The quinazolinone moiety is linked via a benzyl group to a piperidine-4-carboxamide scaffold. The sulfanylidene group may enhance hydrogen-bonding interactions with biological targets, while the bromine atom could influence lipophilicity and electronic properties.

Properties

Molecular Formula

C22H21BrN4O3S

Molecular Weight

501.4 g/mol

IUPAC Name

1-[4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H21BrN4O3S/c23-16-5-6-18-17(11-16)21(30)27(22(31)25-18)12-13-1-3-15(4-2-13)20(29)26-9-7-14(8-10-26)19(24)28/h1-6,11,14H,7-10,12H2,(H2,24,28)(H,25,31)

InChI Key

NFGJGDWDGMTBKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Methodologies

The preparation of 1-[4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoyl]piperidine-4-carboxamide involves multiple synthetic steps that can be divided into three main phases: (1) synthesis of the quinazolinone core, (2) preparation of the piperidine-4-carboxamide fragment, and (3) coupling of these two key intermediates.

Preparation of the 6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl Intermediate

The synthesis of the quinazolinone core typically follows one of several established routes described in the literature. Based on similar compounds, the following approach has proven effective:

Formation of the Quinazoline Core

The synthesis begins with the preparation of the basic quinazoline scaffold. According to established methodologies, this can be achieved through cyclization of anthranilic acid derivatives with appropriate reagents. A typical procedure involves:

  • Reaction of anthranilic acid with chloroacetyl chloride in dichloromethane containing triethylamine to yield 2-chloromethyl benzo[d]oxazin-4-one.
  • Treatment of this intermediate with appropriate amines to form 2-(chloromethyl)-3-arylquinazolin-4(3H)-one derivatives.

Alternatively, copper-catalyzed isocyanide insertion can be employed, as reported by recent literature:

To a solution of ethyl 2-isocyanobenzoate (0.876 g, 5.0 mmol) in anisole (10 mL) containing Et3N (0.140 mL, 1.0 mmol) and Cu(OAc)2·H2O (0.010 g, 0.05 mmol), the appropriate amine is added. The resulting mixture is stirred under optimized conditions to afford the corresponding quinazolinone.
Introduction of the Sulfanylidene Group

The conversion of the 6-bromo-4-oxo-quinazolin derivative to the corresponding 2-sulfanylidene analogue typically involves:

  • Treatment with Lawesson's reagent or phosphorus pentasulfide (P2S5) in an appropriate solvent such as pyridine or tetrahydrofuran.
  • Alternatively, reaction with phenyl isothiocyanate in refluxing pyridine to generate the 2-thioxoquinazoline-4-one intermediate, which can be further functionalized.

A typical procedure based on literature precedent would be:

The 6-bromo-quinazolin-4-one (1.0 equiv) is dissolved in pyridine (10 mL/mmol) and treated with phenyl isothiocyanate (1.2 equiv). The mixture is refluxed for 6 hours, cooled to room temperature, and poured into ice-cold water. The precipitate is collected by filtration, washed with water, and dried to afford the 6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin derivative.

Preparation of the Piperidine-4-carboxamide Fragment

The piperidine-4-carboxamide fragment is typically prepared through established procedures:

Synthesis from Piperidine-4-carboxylic Acid

Starting from piperidine-4-carboxylic acid (isonipecotic acid):

  • The carboxylic acid is converted to the corresponding carboxamide through amidation reactions, typically using coupling reagents such as EDC/HOBt or via the acid chloride intermediate.
  • Protection of the piperidine nitrogen may be necessary before the amidation to prevent side reactions.
Piperidine-4-carboxylic acid (1.0 equiv) is dissolved in thionyl chloride (5.0 equiv) and refluxed for 3 hours. After removal of excess thionyl chloride under reduced pressure, the residue is dissolved in dichloromethane. This solution is slowly added to concentrated ammonium hydroxide at 0°C. After stirring for additional 2 hours at room temperature, the mixture is extracted with dichloromethane. The organic layer is dried over Na2SO4 and concentrated to yield piperidine-4-carboxamide.

Final Coupling Reaction

The coupling of the prepared quinazolinone intermediate with the piperidine-4-carboxamide fragment is achieved through:

Hydrolysis of the Methyl Ester

The methyl ester of the quinazolinone intermediate is hydrolyzed to the corresponding carboxylic acid:

Methyl 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoate (1.0 equiv) is dissolved in a mixture of methanol and water (3:1, 10 mL/mmol) containing LiOH (3.0 equiv). The mixture is stirred at room temperature for 4 hours. After completion, the solution is acidified with 1N HCl to pH 3-4. The precipitate is collected by filtration and dried to give 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid.
Amide Bond Formation

The carboxylic acid intermediate is coupled with piperidine-4-carboxamide:

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid (1.0 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv), and hydroxybenzotriazole (HOBt, 1.2 equiv) are dissolved in DMF (10 mL/mmol). After stirring for 30 minutes, piperidine-4-carboxamide (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added. The reaction mixture is stirred overnight at room temperature. Water is added, and the precipitate is collected, washed with water, and purified by column chromatography to afford this compound.

Optimization of Reaction Conditions

The synthesis of complex heterocyclic compounds often requires careful optimization of reaction conditions to maximize yield and purity. The following table summarizes key optimization parameters for the critical steps in the synthesis:

Table 1: Optimization of Key Reaction Parameters

Synthetic Step Parameter Optimal Condition Yield (%) Reference
Quinazolinone formation Catalyst Cu(OAc)₂·H₂O (5 mol%) 72-90
Quinazolinone formation Solvent Anisole -
Quinazolinone formation Temperature Room temperature (aliphatic amines) -
Quinazolinone formation Temperature 150°C, microwave (aromatic amines) -
Bromination Reagent NBS in AcOH 75-85
Thionation Reagent Phenyl isothiocyanate in pyridine 70-80
Alkylation Base K₂CO₃ 65-75
Amide coupling Coupling agent EDCI/HOBt 60-70

Solvent Effects

Solvent selection significantly impacts the efficiency of several reactions in this synthetic pathway. For the copper-catalyzed formation of quinazolinones, anisole proves superior to other solvents such as DMF, providing both improved yields and a more environmentally friendly alternative. For the alkylation reactions, acetonitrile containing catalytic amounts of potassium iodide enhances the reaction rate through in situ formation of more reactive iodide intermediates.

Temperature Control

Temperature control is crucial, particularly during:

  • The bromination step, where lower temperatures (0-5°C) minimize multiple bromination
  • The final coupling reaction, where elevated temperatures can lead to degradation of the quinazolinone scaffold

Purification Methods

The purification of this compound typically employs a combination of techniques:

Recrystallization

The crude product can be recrystallized from appropriate solvent systems such as:

  • Ethanol/water mixtures
  • Methanol/dichloromethane
  • Acetone/hexane

Column Chromatography

Silica gel column chromatography using optimized eluent systems effectively separates the target compound from impurities:

  • Chloroform/methanol gradients (e.g., 9:1 to 4:1)
  • Hexane/ethyl acetate mixtures with triethylamine (0.1%) to minimize tailing

Preparative HPLC

For final purification, particularly for analytical standards or biological studies, preparative HPLC using C18 columns with acetonitrile/water mobile phases containing 0.1% formic acid provides high-purity material.

Characterization and Structural Confirmation

Spectroscopic Analysis

Structural confirmation of this compound typically employs multiple spectroscopic techniques:

UV-Visible Spectroscopy

The UV spectrum typically shows characteristic absorption maxima at approximately 255-260 nm due to the quinazolinone chromophore.

IR Spectroscopy

Key infrared absorption bands include:

  • 3300-3400 cm⁻¹ (N-H stretching of the carboxamide)
  • 1660-1670 cm⁻¹ (C=O stretching of the quinazolinone and amide groups)
  • 1625-1630 cm⁻¹ (C=C aromatic stretching)
  • 1130-1180 cm⁻¹ (C-N stretching)
NMR Spectroscopy

¹H NMR spectroscopy (500 MHz, DMSO-d₆) typically shows characteristic signals:

  • δ 8.5-8.6 ppm (s, 1H, quinazolinone-H)
  • δ 7.6-8.0 ppm (m, aromatic protons)
  • δ 5.2-5.4 ppm (s, 2H, CH₂ linker)
  • δ 3.0-4.5 ppm (m, piperidine protons)
  • δ 1.8-2.5 ppm (m, piperidine protons)
  • δ 6.0-7.0 ppm (br s, 2H, NH₂)

¹³C NMR spectroscopy provides further structural confirmation with signals for:

  • Carbonyl carbons (δ 160-175 ppm)
  • Aromatic carbons (δ 120-150 ppm)
  • Methylene linker (δ 45-50 ppm)
  • Piperidine carbons (δ 25-50 ppm)
Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula, with the [M+H]⁺ ion matching the calculated value based on the molecular formula including the characteristic isotope pattern for bromine-containing compounds.

Alternative Synthetic Approaches

Several alternative synthetic routes can be considered based on related quinazolinone derivatives:

Solvent-Free Synthesis

A more environmentally friendly approach involves solvent-free conditions using PEG-400 as a catalyst/medium:

Anthranilic acid is reacted with chloroacetyl chloride in the presence of triethylamine by physical grinding in a mortar and pestle using PEG-400. The resulting 2-chloromethyl benzo[d][1,3]oxazin-4-one is then treated with the appropriate amine to yield 2-(chloromethyl)-3-arylquinazolin-4(3H)-one. Further functionalization can be carried out under similar solvent-free conditions.

This approach offers several advantages, including shorter reaction times, increased yields, and reduced environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the formation of quinazolinones:

To a solution of ethyl 2-isocyanobenzoate (1.0 equiv) in anisole containing Et3N (1.0 equiv) and Cu(OAc)2·H2O (5 mol%), the aromatic amine (1.0 equiv) is added. The resulting mixture is stirred under microwave irradiation for 20 min at 150°C to afford 3-alkyl quinazolin-4(3H)-ones in good yields.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and thiocarbonyl group may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinazolinone Cores

Several quinazolinone derivatives share structural motifs with the target compound:

  • 6-Bromo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one (): Replaces the benzoyl-piperidine-carboxamide side chain with a phenyl group. The absence of the piperidine-carboxamide moiety likely reduces solubility and alters target specificity compared to the target compound.
  • 7-Chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one (): Substitutes bromine with chlorine and introduces a cyclohexenyl-ethyl group. The chlorine atom may decrease steric bulk compared to bromine, while the aliphatic chain could enhance membrane permeability.

Table 1: Key Structural Differences in Quinazolinone Derivatives

Compound Name Substituents at Position 3 Halogen at Position 6/7 Core Modification
Target Compound Benzoyl-piperidine-4-carboxamide Br (Position 6) 2-Sulfanylidene
6-Bromo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one Phenyl Br (Position 6) 2-Sulfanylidene
7-Chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one 2-(1-Cyclohexenyl)ethyl Cl (Position 7) 2-Sulfanylidene

Piperidine-Carboxamide Derivatives

Compounds with piperidine-carboxamide moieties but differing heterocyclic cores include:

  • 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (43) (): Features a benzodiazol-2-one core instead of quinazolinone. The 4-chlorophenyl substituent may enhance hydrophobicity.
  • 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-cyclohexylpiperidine-1-carboxamide (32) (): Substitutes the chlorophenyl group with cyclohexyl, which improves solubility in nonpolar environments. Yield (42%) is lower than compound 43 (74%), possibly due to steric hindrance from the cyclohexyl group .
  • 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide (35) (): Incorporates a methoxy-methylpyridinyl group, which could enhance aqueous solubility and bioavailability via hydrogen bonding .

Key Structural and Functional Insights

  • Sulfanylidene vs.
  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability could enhance van der Waals interactions in the target compound compared to chlorine-containing analogues.
  • Piperidine Substituents : The benzoyl linkage in the target compound introduces rigidity and aromaticity, contrasting with the flexible alkyl/aryl groups in compounds 32 and 43.

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